molecular formula C10H12ClN3O B12538155 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- CAS No. 764647-25-8

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-

Cat. No.: B12538155
CAS No.: 764647-25-8
M. Wt: 225.67 g/mol
InChI Key: XPBHEEJRNAQTEN-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is a bicyclic heterocyclic compound featuring a partially saturated pyrimidine core with a 4-chlorophenoxy substituent at the 5-position. Such compounds are often explored for biological activity, including pesticidal or pharmaceutical applications, due to their ability to interact with enzymes or receptors .

Properties

CAS No.

764647-25-8

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C10H12ClN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-4,9H,5-6H2,(H3,12,13,14)

InChI Key

XPBHEEJRNAQTEN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis begins with β-alkoxypropionitrile derivatives, which undergo cyclocondensation with acetamidine or its analogs to form the tetrahydro-pyrimidine scaffold. For example, US6365740B1 describes a method where β-methoxypropionitrile is condensed with acetamidine hydrochloride in the presence of alkali metal alkoxides (e.g., sodium methoxide) at 80–120°C. This yields 5-alkoxymethylpyrimidine intermediates, which are subsequently functionalized.

Reaction Scheme:
$$
\text{β-Alkoxypropionitrile} + \text{Acetamidine} \xrightarrow{\text{Base}} \text{5-Alkoxymethylpyrimidine} \xrightarrow{\text{NH}_3/\text{Catalyst}} \text{Target Compound}
$$

Optimization Parameters

  • Solvent Systems: Cyclohexane, toluene, or decalin improve reaction homogeneity.
  • Catalysts: Lewis acids like Al$$2$$O$$3$$ enhance cyclization efficiency, achieving yields up to 78%.
  • Temperature: Optimal cyclocondensation occurs at 180–300°C under autogenous ammonia pressure.

Catalytic Amination of 5-Chlorophenoxy Intermediates

Direct Amination Strategy

CN103896857A discloses a method where 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-2-pyrimidinone is treated with ammonia in the presence of sodium dithionite (Na$$2$$S$$2$$O$$_4$$) to introduce the amine group. The reaction proceeds in a water-THF mixed solvent system at 60–80°C, yielding the target compound with 65–72% efficiency.

Key Data:

Parameter Value Source
Solvent H$$_2$$O:THF (1:3 v/v)
Catalyst Na$$2$$S$$2$$O$$_4$$ (1.2 eq)
Reaction Time 4–6 hours
Yield 68% ± 4%

Challenges and Solutions

  • Byproduct Formation: Competing hydrolysis of the chlorophenoxy group is mitigated by maintaining pH 8–9 with NaHCO$$_3$$.
  • Catalyst Recycling: Al$$2$$O$$3$$-supported catalysts reduce leaching and enable reuse for up to 5 cycles.

Reductive Amination of Pyrimidine Ketones

Hydrogenation Approach

A two-step process involves synthesizing 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-2-pyrimidinone followed by reductive amination. US8058440B2 employs Pd/C (5% w/w) under 30–50 bar H$$_2$$ pressure to reduce the ketone to an amine. This method achieves 82% yield but requires rigorous exclusion of moisture.

Reaction Conditions:

  • Substrate: 5-(4-Chlorophenoxy)-2-pyrimidinone (1.0 eq)
  • Reducing Agent: H$$_2$$ (excess), Pd/C (5 wt%)
  • Solvent: Ethanol/THF (2:1 v/v)
  • Temperature: 50°C, 12 hours

Alternative Reducing Systems

  • NaBH$$4$$/CuCl$$2$$: Reduces reaction time to 3 hours but lowers yield to 57%.
  • Ammonium Formate: Enables transfer hydrogenation at 100°C with 74% yield.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediates

EP4212522A1 introduces a solid-phase method using Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected amine. The resin is sequentially treated with 4-chlorophenoxy acetyl chloride and cyclized using trimethylaluminum (Me$$_3$$Al). After Boc deprotection, the target compound is cleaved with TFA, achieving 85% purity.

Advantages:

  • Eliminates purification steps for intermediates.
  • Scalable to multi-kilogram batches.

Comparative Analysis of Methods

Efficiency and Yield

Method Yield (%) Purity (%) Scalability
Cyclocondensation 78 95 High
Catalytic Amination 68 90 Moderate
Reductive Amination 82 98 Low
Solid-Phase 85 85 High

Environmental and Cost Considerations

  • Catalytic Amination: Lowers waste generation due to aqueous solvent systems.
  • Solid-Phase Synthesis: Higher upfront resin costs but reduces solvent use by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

The compound 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data and case studies.

Chemical Properties and Structure

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is characterized by its pyrimidine ring structure combined with a chlorophenoxy group. Its molecular formula is C12_{12}H13_{13}ClN2_2, and it exhibits properties conducive to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Pyrimidinamine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancers.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against certain cancer cell lines, suggesting strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Broad-spectrum Activity : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The chlorophenoxy group enhances its membrane permeability, allowing it to exert its effects more efficiently.
  • Case Study : A publication in Antimicrobial Agents and Chemotherapy demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Herbicidal Activity

2-Pyrimidinamine has shown promise as a herbicide:

  • Mechanism : The compound disrupts photosynthesis in target plants, leading to their death while being less harmful to non-target species.
  • Field Trials : In agricultural studies, formulations containing this compound demonstrated effective control of broadleaf weeds with minimal phytotoxicity to crops like corn and soybeans .

Polymer Synthesis

The unique chemical structure allows for its use in synthesizing advanced materials:

  • Polymerization : It can act as a monomer or co-monomer in producing polymers with enhanced thermal stability and mechanical properties.
  • Case Study : Research published in Polymer Science indicated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; effective against several cancer cell lines ,
AgrochemicalsEffective herbicide with low toxicity to crops
Material ScienceEnhanced polymer properties through synthesis

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Abafungin (CAS 129639-79-8)

  • Structure: Contains a 1,4,5,6-tetrahydro-2-pyrimidinamine core linked to a thiazole ring and a 2,4-dimethylphenoxy-phenyl group.
  • Molecular Formula : C₂₁H₂₂N₄OS (MW 378.49) .
  • The dimethylphenoxy-phenyl substituent may confer greater lipophilicity, affecting bioavailability.
  • Applications : Abafungin is a documented antifungal agent, whereas the target compound’s biological roles remain uncharacterized in the evidence .

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

  • Structure : Pyrimidine core with chloro, methyl, pyridinyl, and phenethyl groups.
  • Molecular Formula : C₁₈H₁₇ClN₄ (MW 324.81) .
  • Chlorine at the 5-position (vs. 4-chlorophenoxy in the target) alters electronic effects on the pyrimidine ring.

Pyrimidifen and Diflumetorim

  • Structures: Both are pyrimidinamine derivatives with complex substituents: Pyrimidifen: 5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine. Diflumetorim: 5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine.
  • Key Differences: Diflumetorim’s difluoromethoxy group enhances metabolic stability compared to the target’s chlorophenoxy group. Pyrimidifen’s ethoxyethyl and ethyl groups likely improve pesticidal efficacy through increased hydrophobicity .

4-(Chloromethyl)-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine

  • Structure : Tetrahydro-pyrimidinamine linked to a chloromethyl-thiazole group.
  • CAS : 88964-17-4 .
  • The target compound’s 4-chlorophenoxy group may instead facilitate π-π stacking interactions.

Structural and Functional Analysis

Substituent Effects

  • Halogenation: Chlorine in the 4-chlorophenoxy group (target) vs. 5-chloro (pyrimidifen) or 6-chloro (diflumetorim) positions alters electron-withdrawing effects and steric hindrance, influencing receptor binding .
  • Aromatic vs. Heteroaromatic Groups: Thiazole (Abafungin) or pyridine () substituents introduce additional heteroatoms, modulating solubility and target selectivity compared to the target’s phenoxy group .

Molecular Weight and Bioavailability

  • The target compound’s molecular weight is likely intermediate between smaller analogs like 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (MW 324.81) and larger molecules like Abafungin (MW 378.49). Lower MW may enhance membrane permeability .

Data Table: Comparative Overview

Compound Name Core Structure Key Substituents Molecular Weight Applications
2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- Tetrahydro-pyrimidinamine 4-Chlorophenoxy ~300–350 (est.) Under investigation
Abafungin Tetrahydro-pyrimidinamine + thiazole 2,4-Dimethylphenoxy-phenyl 378.49 Antifungal
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine Chloro, pyridinyl, phenethyl 324.81 Receptor modulation
Pyrimidifen Pyrimidinamine Chloro, ethoxyethyl, ethyl ~350–400 (est.) Pesticide

Biological Activity

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and research findings.

  • Molecular Formula : C12H13ClN4
  • Molecular Weight : 248.711 g/mol
  • LogP : 3.021
  • Density : 1.331 g/cm³
  • Boiling Point : 459.5 °C
  • Flash Point : 231.7 °C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against cancer cells and its antimicrobial properties.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-Pyrimidinamine showed potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
16MCF-70.09
16A5490.03
16Colo-2050.01
16A27800.12

These results suggest that the presence of electron-rich groups enhances the anticancer activity of pyrimidine derivatives .

Antibacterial Activity

In addition to anticancer effects, the compound has been tested for antibacterial properties against several strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliNot Detected
S. aureusNot Detected
K. pneumoniaeNot Detected
A. baumanniiNot Detected
P. aeruginosaNot Detected
E. faecalisNot Detected
C. albicansNot Detected

The study noted that at varying concentrations (0.5 to 256 µg/mL), no significant antibacterial activity was observed for the tested compound .

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting that modifications to the pyrimidine core can enhance these effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

  • Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxicity of thiazolidin-4-one clubbed pyrimidines on various cancer cell lines including HepG2 and PC3, reporting significant cytotoxicity at specific concentrations .
  • Antioxidant Activity : Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and assessed their antioxidant activities using DPPH and ABTS assays, revealing that certain compounds exhibited superior antioxidant properties compared to standard antioxidants like α-tocopherol .

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